4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3 and its molecular weight is 225.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to have a range of pharmacological effects including anti-inflammatory properties .
Mode of Action
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect the pathways related to inflammation .
Result of Action
It is known that pyrimidines can have anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and influencing biochemical pathways. For instance, it has been observed to interact with certain kinases, leading to changes in phosphorylation states of target proteins . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including organ damage and alterations in normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-5-3-4-6-15(8)11-7-10(12)13-9(2)14-11/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCFNGGGKYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.